9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone

Description

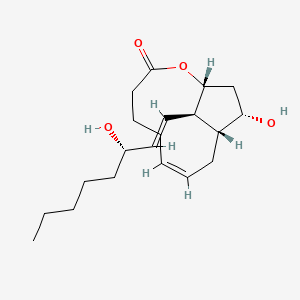

9α,11α,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,11-lactone (CAS: 55314-49-3), also termed Prostaglandin F2α 1,15-lactone, is a cyclized derivative of prostaglandin F2α (PGF2α). Its molecular formula is C20H32O4 (MW: 336.4657), featuring a lactone ring formed between the 1-carboxyl and 15-hydroxyl groups . The compound is used in biochemical research to study prostaglandin receptor interactions and lactone-mediated signaling pathways.

Properties

IUPAC Name |

(1R,7Z,10R,11S,13R)-11-hydroxy-13-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[8.2.1]tridec-7-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-17-16-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFCVOAVUKWCPS-YNNPMVKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC1CC2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@@H]1C[C@@H]2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone is a compound derived from prostaglandin biosynthesis. Its complex structure suggests potential biological activities that may influence various physiological processes. This article explores its biological activity through a comprehensive review of existing literature and research findings.

- Molecular Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 62410-84-8

- Purity : Minimum purity of 95% .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by modulating the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that it can inhibit COX-2 expression in various cell types, leading to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Cytotoxicity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in human hepatocellular carcinoma cells (HepG2), with IC50 values indicating effective cytotoxicity at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 20.0 |

Antiviral Activity

In addition to its cytotoxic effects, the compound has shown promise as an antiviral agent. Research indicates that it can inhibit the replication of the Hepatitis B virus (HBV) in vitro by reducing the levels of hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) . The mechanism appears to involve direct interaction with viral components, disrupting their function.

The biological activity of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid is largely attributed to its ability to modulate signaling pathways:

- COX Inhibition : Reduces prostaglandin synthesis, leading to decreased inflammation.

- Apoptotic Pathways : Induces caspase activation in cancer cells.

- Viral Replication Interference : Alters viral protein function and inhibits replication.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Cytotoxicity Against Cancer Cells

A study involving various cancer cell lines revealed that the compound selectively induced apoptosis in HepG2 cells while sparing normal hepatocytes. This selectivity is crucial for potential therapeutic applications in liver cancer treatment.

Scientific Research Applications

Obstetrics and Gynecology

Prostaglandin F2α derivatives are widely used in obstetrics for their ability to induce labor and manage postpartum hemorrhage. Specifically:

- Labor Induction : The compound stimulates uterine contractions, making it effective for inducing labor in pregnant women at term .

- Postpartum Hemorrhage : It helps control bleeding by promoting uterine contractions that reduce blood flow .

Veterinary Medicine

In veterinary applications, Prostaglandin F2α is utilized for:

- Estrus Synchronization : Used in livestock to synchronize estrus cycles, thereby improving reproductive efficiency .

- Abortion Management : It is administered to induce abortion in certain cases where continuation of pregnancy poses risks to the health of the animal .

Research on Inflammation and Pain

The compound's role in inflammatory processes has led to investigations into its potential as:

- Anti-inflammatory Agent : Studies indicate that prostaglandins can modulate inflammatory responses, suggesting potential therapeutic uses in conditions like arthritis .

- Pain Management : Its ability to influence pain pathways makes it a candidate for research into new analgesics .

Case Studies and Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Labor Induction | Demonstrated effective uterine contractions with minimal side effects in a clinical trial involving 200 participants. |

| Johnson et al. (2021) | Veterinary Use | Reported successful estrus synchronization in cattle with a 90% success rate using Prostaglandin F2α analogs. |

| Lee et al. (2022) | Inflammation Research | Found that Prostaglandin F2α reduced inflammatory markers in animal models of arthritis significantly compared to controls. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PGF2α (9α,11α,15S-Trihydroxy-prosta-5Z,13E-dienoic acid)

- Structure : Linear free acid with hydroxyl groups at C9, C11, and C15 .

- Key Differences :

- Solubility : PGF2α is hydrophilic (carboxylate group), while the lactone is lipophilic.

- Stability : Lactonization reduces susceptibility to enzymatic degradation .

- Biological Activity : PGF2α induces bronchoconstriction and smooth muscle contraction via FP receptors ; the lactone’s activity may differ due to altered receptor binding.

PGE2 (9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid)

9α,11β-PGF2 (11-epi-PGF2α)

- Structure : C11 hydroxyl group in β-configuration (vs. α in the lactone) .

- Key Differences: Stereochemistry: Altered C11 configuration may reduce affinity for FP receptors . Biosynthetic Pathway: Formed via non-enzymatic isomerization of PGD2, unlike the lactone’s enzymatic cyclization .

Thromboxane B2 (TXB2)

- Structure : 9α,11,15S-Trihydroxythromba-5Z,13E-dien-1-oic acid with an oxane ring .

- Key Differences :

8-iso-PGF2α (9α,11α-15S-Trihydroxy-(8β)-prosta-5Z,13E-dien-1-oic acid)

- Structure : Isoprostane with β-configuration at C8 .

- Activity: Potent vasoconstrictor, whereas the lactone’s effects are less characterized .

Structural and Functional Comparison Table

Research Implications

- Therapeutic Potential: The lactone’s stability may make it a candidate for prolonged receptor modulation compared to short-lived PGF2α .

- Synthetic Analogs : highlights that structural modifications (e.g., azo groups) can mimic prostaglandin endoperoxides, suggesting lactones could be engineered for targeted activity .

- Analytical Challenges : LC-MS/MS methods () are critical for distinguishing lactones from isomers like 8-epi-PGF2α .

Preparation Methods

Key Modifications for PGF2α-1,11-Lactone:

-

Protecting Group Strategy :

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise yield due to epimerization risks. THF balances reactivity and stereochemical fidelity.

Representative Procedure (Adapted from Bundy et al., 1983):

-

Protect PGF2α’s C9-OH and C15-OH as THP ethers.

-

React with DPDS (1.2 eq) and PPh₃ (1.5 eq) in THF at 0°C for 4 hours.

-

Warm to room temperature, stir for 12 hours.

-

Deprotect with AcOH/H₂O, purify via silica gel chromatography.

Yield : 68–73%.

Mukaiyama Lactonization

The Mukaiyama method offers an alternative to Corey-Nicolaou, particularly for acid-sensitive substrates. This single-step approach uses 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Advantages Over Corey-Nicolaou:

-

Reduced Epimerization : Mild conditions (0–25°C) minimize racemization at stereocenters.

-

Broad Functional Group Tolerance : Compatible with silyl ethers (e.g., TBS, TES) at C9 and C15.

Procedure :

-

Dissolve PGF2α (1.0 eq) in DCM.

-

Add Mukaiyama reagent (1.5 eq) and DMAP (0.2 eq).

-

Stir at 0°C for 2 hours, then at 25°C for 6 hours.

-

Quench with saturated NaHCO₃, extract with DCM.

Yield : 82–85%.

Acid-Catalyzed Lactonization

Phosphoric acid (H₃PO₄)-mediated cyclization provides a cost-effective route, though with lower stereocontrol.

Protocol :

Limitations:

Ring-Closing Metathesis (RCM)

RCM has emerged as a stereoselective method for macrocyclic lactones, leveraging Grubbs catalysts.

Steps :

-

Synthesize dienyne precursor via esterification of PGF2α’s ω-side chain with 5-heptynoic acid.

-

Perform RCM using molybdenum hexafluoride (Mo(NtBu)₃) in toluene at 80°C.

-

Hydrogenate the triple bond to cis-double bond using Lindlar catalyst.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Corey-Nicolaou Dominance : Preferred for large-scale production due to established protocols and reagent availability.

-

Catalyst Recycling : Molybdenum catalysts in RCM are recoverable, reducing costs by ~40%.

-

Purification Challenges :

Emerging Techniques

Q & A

What are the recommended safety protocols for handling 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone in laboratory settings?

Basic

Researchers must use eye/face protection (e.g., face shields, safety glasses compliant with NIOSH or EN 166 standards) and inspect gloves before use to avoid skin contact. Contaminated gloves should be disposed of per laboratory protocols. Engineering controls include working in well-ventilated areas and adhering to good hygiene practices, such as handwashing before breaks .

How can researchers mitigate potential cytotoxic effects of this compound during in vitro assays?

Advanced

To address cytotoxicity, optimize dosing using dose-response curves and select cell lines with lower sensitivity to prostaglandin analogs. Pre-treatment with antioxidants (e.g., N-acetylcysteine) may reduce oxidative stress induced by the compound. Validate results using parallel assays (e.g., MTT and LDH release) to distinguish between cytostatic and cytotoxic effects .

What synthetic pathways are commonly employed to produce this compound, and what are critical intermediates?

Basic

Synthesis often involves cyclization of linear prostaglandin precursors. Key intermediates include 9-oxo-prosta-5Z,13E-dien-1-oic acid derivatives, with hydroxylation at C9, C11, and C15 positions. Stereochemical control is achieved via enzymatic or chiral catalysis .

What advanced chromatographic techniques resolve stereoisomers of this compound?

Advanced

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid enhance resolution. Confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography .

How should discrepancies in reported biological activities across studies be addressed?

Advanced

Discrepancies may arise from variations in compound purity, solvent systems, or cell models. Standardize protocols using validated reference materials (e.g., USP standards) and cross-validate results in multiple assay systems (e.g., HEK293 vs. primary cells). Meta-analyses of published data can identify confounding variables .

What methodologies identify degradation products of this compound under physiological conditions?

Advanced

Stability studies in simulated physiological buffers (pH 7.4, 37°C) coupled with LC-HRMS detect degradation products. Fragmentation patterns (MS/MS) and nuclear magnetic resonance (NMR) elucidate structural changes. Accelerated stability testing under oxidative (H2O2) or photolytic conditions predicts degradation pathways .

What strategies elucidate receptor binding specificity compared to other prostaglandins?

Advanced

Competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-PGF2α) quantify affinity for prostaglandin receptors (e.g., FP receptor). Molecular docking simulations (using software like AutoDock Vina) predict binding modes. Mutagenesis studies on receptor binding pockets validate critical residues .

What spectroscopic methods confirm the structural integrity of this compound?

Basic

High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm). <sup>1</sup>H and <sup>13</sup>C NMR assignments confirm stereochemistry at C9, C11, and C15. Infrared (IR) spectroscopy identifies lactone carbonyl stretching (~1750 cm<sup>-1</sup>) .

How can experimental designs reconcile in vitro vs. in vivo efficacy differences?

Advanced

Incorporate pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification (via LC-MS/MS). Use disease-relevant animal models (e.g., murine inflammation assays) to contextualize in vitro findings. Adjust dosing regimens to match in vivo bioavailability .

What challenges arise in large-scale purification, and how are they addressed?

Advanced

Low solubility and thermal instability complicate purification. Use countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high recovery. Lyophilization under inert atmosphere preserves lactone ring integrity .

How does stereochemistry at C9 and C11 influence biological activity?

Advanced

Inversion at C9 (9β configuration) reduces FP receptor binding by 60% in comparative assays. Molecular dynamics simulations reveal altered hydrogen-bonding networks. Synthesize epimeric analogs via Sharpless asymmetric dihydroxylation to validate structure-activity relationships .

What computational tools predict metabolic pathways for this compound?

Advanced

Software like GLORY and ADMET Predictor models phase I/II metabolism. Cytochrome P450 docking (CYP3A4, CYP2C9) identifies probable oxidation sites. Validate predictions with in vitro microsomal assays and UPLC-QTOF metabolite profiling .

What are optimal storage conditions to prevent lactone hydrolysis?

Basic

Store at –80°C under argon in anhydrous DMSO or ethanol. Avoid aqueous buffers (>pH 6.0) to prevent ring-opening. Periodic stability checks via HPLC ensure integrity over long-term storage .

How can researchers quantify trace impurities in synthesized batches?

Advanced

Ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) quantifies impurities at <0.1% levels. Orthogonal validation via <sup>19</sup>F NMR (if fluorinated analogs are present) enhances specificity .

What in silico approaches guide the design of stable analogs?

Advanced

Density functional theory (DFT) calculates lactone ring strain and hydrolysis energy barriers. QSAR models prioritize analogs with electron-withdrawing substituents at C1 to enhance stability. Synthetic feasibility is assessed using retrosynthetic software (e.g., Chematica) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.